trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
Description
Chemical Structure and Properties trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride (CAS 1096594-11-4) is a hydrochloride salt of a six-membered tetrahydropyran ring substituted with an amino group at position 3 and a hydroxyl group at position 4 in a trans configuration. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . The compound is stored under inert atmosphere at room temperature, indicating sensitivity to moisture or oxidation .
Properties
IUPAC Name |
3-aminooxan-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJKFFBPVORSEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630906-89-6 | |
| Record name | rac-(3R,4R)-3-aminooxan-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride typically involves the reduction of a precursor compound, such as a pyran derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its application in various research and industrial fields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides, thiols, and amines are used under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Oxo derivatives of the pyran ring.
Reduction: More saturated tetrahydropyran derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features
- Stereochemistry : The (3R,4S) configuration is critical for its physicochemical and biological behavior .
- Functional Groups: The amino and hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity.
- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals, though specific applications require further research .
Comparison with Structurally Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 274693-55-9 | C₄H₁₀ClNO₂ | 139.58 | Five-membered tetrahydrofuran ring |
| trans-4-Aminotetrahydropyran-3-ol | 215940-92-4 | C₅H₁₁NO₂ | 133.15 | Lacks hydrochloride salt; hydroxyl at C3 |
| trans-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride | 1408075-16-0 | C₅H₈ClF₃NO | 205.57 | Cyclobutane ring; trifluoromethyl group |
Structural Analysis
- Substituents : The trifluoromethyl group in the cyclobutane derivative (CAS 1408075-16-0) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Salt Form : The hydrochloride salt in the parent compound improves crystallinity and solubility compared to the free base (CAS 215940-92-4) .
Physicochemical Properties
| Property | trans-3-Aminotetrahydro-2H-pyran-4-ol HCl | trans-4-Aminotetrahydrofuran-3-ol HCl | trans-4-Aminotetrahydropyran-3-ol |
|---|---|---|---|
| Molecular Weight | 153.61 | 139.58 | 133.15 |
| Solubility (Predicted) | High (due to HCl salt) | Moderate | Low (free base) |
| Stability | Hygroscopic; inert storage required | Likely less sensitive | Stable at RT |
| Boiling Point | No data | No data | No data |
- Solubility: The hydrochloride salt form enhances water solubility compared to non-salt analogs .
- Stability: The parent compound’s inert storage requirement suggests higher reactivity than analogs like trans-4-aminotetrahydropyran-3-ol .
Stereochemical Considerations
- Configuration Impact : The (3R,4S) configuration of the parent compound distinguishes it from the (3R,4R) diastereomer (CAS 1523530-38-2), which may exhibit different biological activity or metabolic pathways .
- Comparison to Pharmaceuticals : Stereochemistry is critical in drugs like fluoxetine hydrochloride (), where enantiomeric purity dictates efficacy. Similarly, the trans configuration here may optimize target binding .
Biological Activity
trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₁₁ClN₁O₂, with a molecular weight of approximately 151.60 g/mol. The compound features a tetrahydropyran ring with an amino group and a hydroxyl group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways and cellular functions. For instance, it has been noted to modulate the activity of cholinesterase, which is crucial in neurotransmission.
- Receptor Modulation : It may also interact with receptors, potentially influencing signaling pathways associated with various physiological responses.
These interactions can lead to diverse biological effects, including neuroprotective properties and potential applications in treating neurodegenerative diseases.
Antimicrobial Properties
Research indicates that trans-3-Aminotetrahydro-2H-pyran derivatives exhibit antimicrobial activity. A study highlighted that certain derivatives showed significant antibacterial effects against various strains, suggesting potential use in developing new antimicrobial agents.
Neuroprotective Effects
The compound has been explored for its neuroprotective properties. It has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:
Comparative Analysis
When compared to similar compounds such as cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride, this compound exhibits unique properties due to its stereochemistry. This distinction may influence its solubility, stability, and overall biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
